Cas no 1445966-87-9 (Ethyl 6-nitro-1H-indazole-3-carboxylate)

Ethyl 6-nitro-1H-indazole-3-carboxylate is a nitro-substituted indazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group at the 3-position and a nitro group at the 6-position of the indazole core, enhancing its reactivity as an intermediate in heterocyclic chemistry. Its structural properties make it valuable for constructing more complex molecules, particularly in the development of biologically active compounds. The nitro group offers potential for further functionalization through reduction or substitution, while the ethyl ester provides versatility in hydrolysis or transesterification reactions. This compound is commonly employed in medicinal chemistry for scaffold modification and drug discovery applications.
Ethyl 6-nitro-1H-indazole-3-carboxylate structure
1445966-87-9 structure
Product Name:Ethyl 6-nitro-1H-indazole-3-carboxylate
CAS No:1445966-87-9
MF:C10H9N3O4
MW:235.196161985397
CID:4820924
PubChem ID:119081517
Update Time:2025-05-25

Ethyl 6-nitro-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-nitro-1H-indazole-3-carboxylate
    • 1H-Indazole-3-carboxylic acid, 6-nitro-, ethyl ester
    • CCOC(=O)c1[nH]nc2cc(ccc12)[N+]([O-])=O
    • 1445966-87-9
    • AT40312
    • DB-171503
    • Inchi: 1S/C10H9N3O4/c1-2-17-10(14)9-7-4-3-6(13(15)16)5-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: MNWCFTNPNNDPHS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C2C=CC(=CC=2NN=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 235.05930578g/mol
  • Monoisotopic Mass: 235.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 101

Ethyl 6-nitro-1H-indazole-3-carboxylate Pricemore >>

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Ethyl 6-nitro-1H-indazole-3-carboxylate Related Literature

Additional information on Ethyl 6-nitro-1H-indazole-3-carboxylate

Ethyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1445966-87-9): A Comprehensive Overview

Ethyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1445966-87-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its nitro-substituted indazole core, exhibits unique chemical and pharmacological properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of Ethyl 6-nitro-1H-indazole-3-carboxylate consists of a nitro group attached to a benzene ring fused with a pyrrole ring, forming the indazole scaffold. The presence of the nitro group at the 6-position and the carboxylate ester at the 3-position introduces specific reactivity and functionality, making it a versatile building block for further chemical modifications. This structural arrangement not only influences its solubility and stability but also plays a crucial role in its interactions with biological targets.

In recent years, there has been growing interest in indazole derivatives due to their potential applications in medicinal chemistry. The nitro group in Ethyl 6-nitro-1H-indazole-3-carboxylate is particularly noteworthy, as it can be readily reduced to an amine or further functionalized to introduce additional pharmacophores. This flexibility has made it a popular choice for synthesizing complex molecules with tailored biological activities.

One of the most compelling aspects of Ethyl 6-nitro-1H-indazole-3-carboxylate is its role in the development of anti-inflammatory and anticancer agents. Studies have demonstrated that nitro-substituted indazoles can modulate various signaling pathways involved in inflammation and cancer progression. For instance, research published in leading journals has highlighted the ability of such compounds to inhibit cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators.

The pharmacological profile of Ethyl 6-nitro-1H-indazole-3-carboxylate has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit neuroprotective effects by interacting with specific receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The nitro group's ability to engage with biological targets through redox chemistry adds another layer of complexity to its potential therapeutic applications.

Synthetic methodologies for preparing Ethyl 6-nitro-1H-indazole-3-carboxylate have been optimized to ensure high yield and purity. Common synthetic routes involve the nitration of indazole precursors followed by esterification to introduce the carboxylate moiety. Advances in catalytic processes have further enhanced the efficiency of these reactions, making it feasible to produce large quantities of this compound for research and industrial purposes.

The chemical stability of Ethyl 6-nitro-1H-indazole-3-carboxylate under various conditions is another critical factor that has been extensively studied. Researchers have found that proper storage conditions, including temperature control and inert atmosphere preservation, are essential to maintain its integrity. This stability is crucial for ensuring consistent performance in downstream applications such as high-throughput screening assays and clinical trials.

In conclusion, Ethyl 6-nitro-1H-indazole-3-carboxylate (CAS No. 1445966-87-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the development of next-generation medicines.

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